molecular formula C18H26N2O3S B12136264 1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine

1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine

Cat. No.: B12136264
M. Wt: 350.5 g/mol
InChI Key: UVEPOBWWSDIGIK-UHFFFAOYSA-N
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Description

1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a benzenesulfonyl group attached to a piperidine ring, which is further connected to another piperidine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by sulfonylation to introduce the benzenesulfonyl group. The carbonylation step involves the introduction of a carbonyl group at the 4-position of the piperidine ring. Finally, the methyl group is introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert carbonyl groups to alcohols.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine rings provide structural stability and facilitate binding to the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(Benzenesulfonyl)piperidine-4-carbonyl]morpholine: This compound has a morpholine ring instead of a methyl-substituted piperidine ring.

    1-(Benzenesulfonyl)piperidine-4-carboxylic acid: This compound features a carboxylic acid group instead of a carbonyl group.

Uniqueness

1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperidine ring can influence its reactivity and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H26N2O3S/c1-15-6-5-11-19(14-15)18(21)16-9-12-20(13-10-16)24(22,23)17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3

InChI Key

UVEPOBWWSDIGIK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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